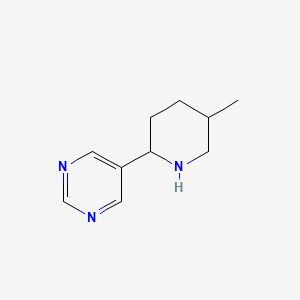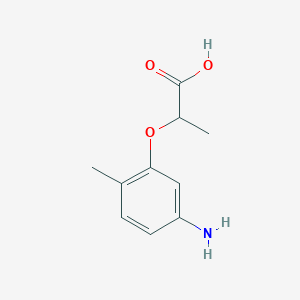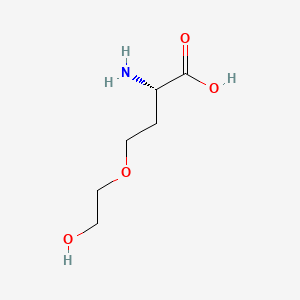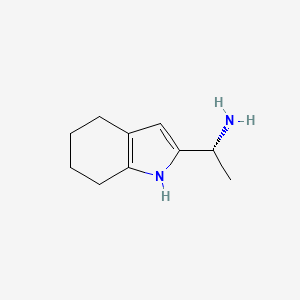
3-(Chloromethyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-1H-pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of a chloromethyl group at the third position of the pyrrole ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)-1H-pyrrole can be synthesized through several methods. One common method involves the chloromethylation of pyrrole using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . Another method involves the alkylation of pyrrole with chloromethyl methyl ether under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.
化学反应分析
Types of Reactions
3-(Chloromethyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrroles with various functional groups.
Oxidation: Formation of pyrrole-3-carboxaldehyde or pyrrole-3-carboxylic acid.
Reduction: Formation of 3-methyl-1H-pyrrole.
科学研究应用
3-(Chloromethyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
Similar Compounds
3-Methyl-1H-pyrrole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Bromomethyl-1H-pyrrole: Similar reactivity but with different halogen properties.
3-(Hydroxymethyl)-1H-pyrrole: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness
3-(Chloromethyl)-1H-pyrrole is unique due to its chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and various industrial applications.
属性
分子式 |
C5H6ClN |
|---|---|
分子量 |
115.56 g/mol |
IUPAC 名称 |
3-(chloromethyl)-1H-pyrrole |
InChI |
InChI=1S/C5H6ClN/c6-3-5-1-2-7-4-5/h1-2,4,7H,3H2 |
InChI 键 |
YSWYTNFIIFKACS-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC=C1CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


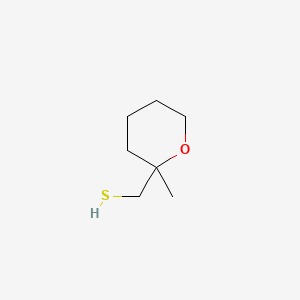

![6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)


